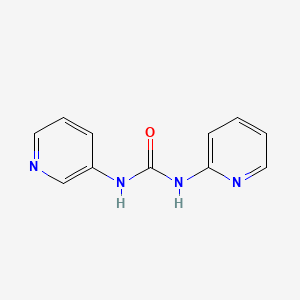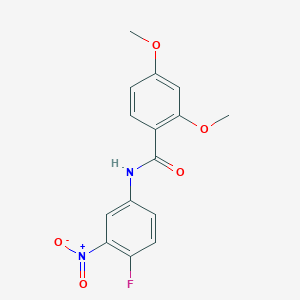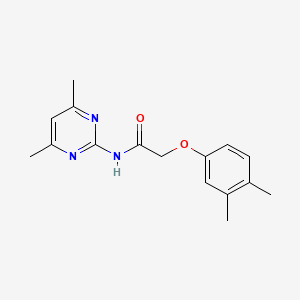![molecular formula C15H10F2N4OS B5820159 N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)
N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves reactions between specific phenyl isocyanates and thiadiazole derivatives. For example, synthesis methods have been developed for creating thiadiazole urea derivatives by reacting amino thiadiazole compounds with phenyl isocyanates, producing compounds with varying biological activities (Li-Qiao Shi, 2011). Another approach involves microwave irradiation, providing a convenient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives (Kejian Li & Wenbin Chen, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction, revealing their crystallographic details. For instance, the crystal structure of certain thiadiazole urea derivatives shows that the urea group adopts a planar configuration, which is nearly coplanar with the thiadiazole and phenyl rings, indicating strong intramolecular hydrogen bonding and π-π stacking interactions (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The reactivity of thiadiazole urea derivatives often involves the formation of hydrogen bonds and π-π interactions, which are crucial for their biological activities and interactions with biological targets. These interactions are essential for the fungicidal and plant growth-regulating activities observed in some derivatives (Song Xin-jian et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are determined by their molecular configuration and intermolecular interactions. Detailed crystallographic analysis provides insights into their solid-state structures, which can influence their solubility and stability (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the electronic structure of the thiadiazole urea derivatives. Studies involving DFT calculations can offer insights into the electronic transitions, HOMO-LUMO gaps, and potential reactivity sites within the molecules (B. Kariuki et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4OS/c16-9-5-7-10(8-6-9)18-14(22)19-15-21-20-13(23-15)11-3-1-2-4-12(11)17/h1-8H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXAJSVAVQSLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)


![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)

